5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. The presence of the bromofuran moiety suggests potential for interesting chemical properties and reactivity due to the halogen and aromatic components.
Synthesis Analysis
The synthesis of related oxadiazole compounds has been explored in various studies. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . This suggests that the synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be carried out through similar condensation reactions involving appropriate furan and hydrazine derivatives.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of hydrogen bonding and π-π stacking interactions, as seen in the crystal structures of related compounds. For example, the 1:1 adduct of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-2-yloxy)acetic acid forms a heterodimer through cyclic hydrogen-bonding motifs . Such interactions are likely to be present in the 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine structure as well, influencing its crystal packing and stability.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical transformations. For instance, 5-Aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation . This indicates that the bromine atom in 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine could potentially be involved in substitution reactions, leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of the bromine atom in the compound is likely to increase its molecular weight and could affect its boiling and melting points. The aromatic furan ring may contribute to the compound's UV absorption properties, making it potentially useful in optical applications. The chemical reactivity, including electrophilic and nucleophilic substitution reactions, would be an important aspect of the compound's chemical properties profile.
Scientific Research Applications
Energetic Material Precursor
Research has identified compounds structurally related to 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine as precursors for energetic materials. These compounds exhibit promising characteristics such as high density and good thermal stability due to their 1,3,4-oxadiazol core. For instance, the synthesis of an energetic material precursor, characterized by intermolecular hydrogen bonds forming wave-like two-dimensional molecular layers, was demonstrated. This precursor also showed a notable impact sensitivity and friction sensitivity, indicating its potential in the energetic materials field Zhu et al., 2021.
Antimicrobial and Antioxidant Activities
Several studies have focused on the synthesis of 1,3,4-oxadiazol derivatives, revealing their significant antimicrobial and antioxidant activities. These activities were observed in compounds synthesized by reacting 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine with different aliphatic or aromatic primary amines. The antimicrobial screening against various bacteria and fungi strains showed promising results, which could be beneficial in developing new therapeutic agents Kaneria et al., 2016.
Anticancer Evaluation
The exploration of 1,3,4-oxadiazol derivatives has extended into anticancer research, where some compounds have shown significant cytotoxic activity against human tumor cell lines. This suggests the potential of these compounds in cancer treatment, highlighting the importance of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives in medicinal chemistry Abdo & Kamel, 2015.
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies involving 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine. These methodologies aim to enhance the efficiency of synthesizing related compounds and exploring their diverse biological activities. Such advancements are crucial for expanding the applications of these compounds in various scientific fields Pagoria et al., 2017.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGODGJKZREBSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602685 |
Source
|
Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1016711-67-3 |
Source
|
Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.